N-Nitrosonadolol
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-N-[3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl]nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)19(18-23)9-12(20)10-24-16-6-4-5-11-7-14(21)15(22)8-13(11)16/h4-6,12,14-15,20-22H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFPQUAVVJONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928724 | |
| Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-06-2 | |
| Record name | N-Nitrosonadolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Formation Mechanisms of N Nitrosonadolol
Nitrosation Pathways from Amine Precursors
The primary route to the formation of N-Nitrosonadolol is through the nitrosation of its parent compound, Nadolol (B74898). chemicea.com This process involves the reaction of a nitrosating agent with the amine functional groups present in the Nadolol molecule.
Electrophilic N-Nitrosation of Secondary Amine Moiety in Nadolol
The structure of Nadolol contains a secondary amine group, which is the most reactive site for nitrosation. chemicea.comnih.gov The formation of this compound is predominantly attributed to the electrophilic N-nitrosation of this secondary amine. nih.gov This reaction involves the attack of a nitrosonium ion carrier ([NO+]) on the nucleophilic nitrogen of the secondary amine. sci-hub.se Secondary amines are generally considered the most reactive precursors for the formation of stable N-nitroso compounds. nih.govccsnorway.com
Role of Nitrosating Agents (e.g., Nitrous Acid, Dinitrogen Trioxide)
Various nitrosating agents can facilitate the formation of this compound. These agents act as carriers of the nitrosonium ion ([NO+]). sci-hub.se Common nitrosating agents include:
Nitrous Acid (HNO₂): Formed in situ from nitrites (like sodium nitrite) under acidic conditions, nitrous acid is a key nitrosating agent. cardiff.ac.ukveeprho.com Two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is a potent nitrosating species. europa.eu
Dinitrogen Trioxide (N₂O₃): This is an active form of [NO+] that can nitrosate secondary amines in both aqueous and organic solutions. nih.gov In aqueous solutions, the reaction is faster under basic conditions, though N₂O₃ can hydrolyze at a pH greater than 5. nih.gov
Other Nitrosating Agents: Other potential nitrosating agents include dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). cardiff.ac.uknih.gov
The general mechanism involves the reaction of the unprotonated amine with the nitrosating agent. europa.eu
Formation from Tertiary Amine Precursors via Hydrolysis and Subsequent Nitrosation
While Nadolol itself is a secondary amine, the formation of nitrosamines from tertiary amine precursors is also a recognized pathway. nih.gov Tertiary amines can undergo nitrosative dealkylation to form a secondary amine, which can then be nitrosated. sci-hub.se This process generally requires harsher conditions compared to the direct nitrosation of secondary amines. sci-hub.se The rate of this reaction is influenced by the structure of the tertiary amine, with those containing electron-rich benzylic groups being more susceptible to dealkylation. sci-hub.se
Formation from Other Nitrogenous Precursors (e.g., Amides, Ureas, Carbamates)
Besides amines, other nitrogen-containing functional groups can also serve as precursors for N-nitroso compounds. These include amides, ureas, and carbamates. nih.govsci-hub.se However, these precursors are generally less reactive than secondary amines due to the reduced nucleophilicity of the nitrogen atom. sci-hub.se The N-nitrosation of these compounds often requires more potent nitrosating agents, such as nitrosyl halides or nitrosonium salts, and may be carried out in organic solvents. nih.gov Acid-catalyzed hydrolysis can be a competing reaction, particularly for amides. sci-hub.se
Factors Influencing N-Nitrosation Kinetics and Yield
Several factors can significantly impact the rate and efficiency of N-nitrosation reactions.
Acidity and pH Dependence of Nitrosation Reactions
The pH of the reaction environment is a critical factor in the formation of N-nitroso compounds. veeprho.com The nitrosation of amines is highly dependent on the acid-base equilibria of both the amine and the nitrosating agent, typically nitrous acid. europa.eu
The formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid is favored in acidic conditions. europa.eu The rate of nitrosation generally follows a bell-shaped curve with respect to pH, with an optimal pH range typically between 3 and 4. veeprho.comeuropa.eu At very low pH, the concentration of the unprotonated, reactive form of the amine decreases, which can slow down the reaction. nih.gov Conversely, at higher pH values (above 5), the formation of the nitrosating agent N₂O₃ from nitrous acid is less favorable. nih.goveuropa.eu
Interactive Table: Factors Influencing N-Nitrosation
| Factor | Influence on N-Nitrosation | Optimal Conditions/Notes |
| pH | Highly dependent; affects the concentration of both the nitrosating agent and the unprotonated amine. nih.govveeprho.comeuropa.eu | Optimal pH is typically in the acidic range of 3-4. veeprho.comeuropa.eu |
| Nitrite (B80452) Concentration | Higher concentrations increase the formation of nitrosating agents. veeprho.com | |
| Temperature | Higher temperatures generally accelerate the reaction kinetics. veeprho.com | |
| Amine Basicity | The reactivity of the amine precursor is a key factor. nih.gov | Secondary amines are the most reactive precursors. nih.gov |
Inhibition of N-Nitrosation Reactions (e.g., Ascorbic Acid, α-Tocopherol)
The formation of N-nitrosamines can be effectively blocked or inhibited by certain chemical compounds, often referred to as "nitrite scavengers." dsm-firmenich.comdsm-firmenich.com These inhibitors compete with the amine for the nitrosating agent, converting it into a non-nitrosating species, typically nitric oxide (NO). nih.govresearchgate.net Ascorbic acid (vitamin C) and α-tocopherol (vitamin E) are two of the most well-studied and effective inhibitors of N-nitrosation. google.comnih.govresearchgate.net
Ascorbic acid is a water-soluble antioxidant that rapidly reduces nitrosating agents like nitrous anhydride (B1165640) (N₂O₃). nih.govdsm-firmenich.comresearchgate.net This reaction oxidizes ascorbic acid and reduces the nitrite-derived species to nitric oxide, which is not a direct nitrosating agent. nih.gov The effectiveness of ascorbic acid is dependent on factors such as pH and the presence of oxygen. nih.govacs.org In open, aerobic systems, the nitric oxide formed can be re-oxidized back into a nitrosating agent, which is why an excess of ascorbic acid is often required to ensure complete inhibition. scienceasia.orgnih.gov Ascorbic acid has been shown to be a potent inhibitor of both acid-catalyzed and bacterially-mediated N-nitrosation. aacrjournals.orgnih.gov
α-Tocopherol is a lipid-soluble antioxidant that functions similarly to ascorbic acid by scavenging nitrosating agents, but it is particularly effective in lipophilic (oily or fatty) environments. researchgate.netnih.gov It can reduce the nitrosating agent to a non-nitrosating compound, thus preventing the nitrosation of susceptible amines. researchgate.net Studies have shown that the free, non-esterified form of α-tocopherol is the active inhibitor, as the antioxidant activity is dependent on the hydroxyl group on its phenolic ring. researchgate.netbumipublikasinusantara.id The combination of ascorbic acid and α-tocopherol can provide broader protection, inhibiting nitrosation in both aqueous and lipid phases. nih.gov In some systems, the combination of the two vitamins results in greater inhibition than when either is used alone. nih.gov
| Inhibitor | Solubility | Mechanism of Action | Key Findings |
| Ascorbic Acid (Vitamin C) | Water-soluble | Reduces nitrosating agents (e.g., N₂O₃) to nitric oxide (NO), a non-nitrosating species. scienceasia.orgnih.gov | Effective in both chemical and bacterially-mediated nitrosation; its efficiency can be affected by oxygen levels. acs.orgnih.gov |
| α-Tocopherol (Vitamin E) | Lipid-soluble | Scavenges nitrosating agents in lipophilic environments; requires the non-esterified form to be active. researchgate.netnih.gov | Effective in reducing nitrosamine (B1359907) formation in systems like fried bacon; works well in combination with ascorbic acid. nih.govbumipublikasinusantara.id |
Influence of Reaction Medium and Environmental Conditions
The rate and extent of N-nitrosamine formation are highly dependent on the characteristics of the reaction medium and prevailing environmental conditions. chemicea.comepa.gov Key factors include pH, temperature, and the presence of other chemical compounds that can alter the reaction environment. chemicea.comhilarispublisher.com
pH: The pH of the reaction medium is a critical determinant. The chemical nitrosation of most secondary amines is most favorable under acidic conditions, typically with an optimal pH between 2.5 and 3.5. scienceasia.orgnih.gov This is because the formation of the primary nitrosating agent, nitrous anhydride (N₂O₃), from nitrite is acid-catalyzed. scienceasia.org However, the concentration of the unprotonated amine, which is the species that reacts with the nitrosating agent, decreases as the pH becomes more acidic. nih.gov The optimal pH represents a balance between these two counteracting effects. scienceasia.org
Temperature: N-nitrosation reactions are generally accelerated with increasing temperature. nih.gov However, rate enhancements have also been observed in frozen systems, which may be relevant for the formation of nitrosamines in frozen food products. nih.gov In some cases, increased temperature can have variable effects on the efficiency of inhibitors like ascorbic acid, depending on other conditions. nih.gov
Environmental Factors: The broader environment can also influence nitrosamine formation. N-nitrosamines can form in the air through reactions involving nitrogen oxides, and in water and soil through various chemical and biological processes. epa.goveuropa.eu Global climate changes, such as alterations in temperature and precipitation, can affect soil pH and the microbial populations responsible for nitrosamine formation, thereby potentially impacting their occurrence in the environment. hilarispublisher.com The presence of surfactants can create micellar environments that accelerate nitrosation, particularly for less water-soluble amines. nih.gov
| Condition | Influence on N-Nitrosation |
| pH | Optimal formation for most secondary amines occurs in acidic conditions (pH 2.5-3.5), balancing nitrosating agent formation and amine availability. scienceasia.orgnih.gov |
| Temperature | Reaction rates generally increase with temperature, but enhanced formation can also occur in frozen systems. nih.gov |
| Reaction Medium | The presence of micelles from surfactants can accelerate nitrosation of hydrophobic amines. nih.gov The reaction can occur in various media, including water, soil, and air. epa.gov |
Biologically Mediated N-Nitrosation Processes
In addition to purely chemical pathways, N-nitrosamine formation can be mediated by biological systems, particularly microorganisms. nih.goveuropa.eu This is a significant pathway as it can occur under conditions, such as neutral pH, where chemical nitrosation is typically very slow. imrpress.com
Role of Bacterial Catalysis in N-Nitrosamine Formation
Certain bacteria possess the ability to catalyze the N-nitrosation of amines to form N-nitrosamines. nih.govacs.org This process is particularly relevant in the human digestive tract, where bacterial populations can contribute to the endogenous formation of these compounds. nih.govwits.ac.za The mechanism of bacterial catalysis can occur through several routes. acs.org
One primary mechanism is the enzymatic reduction of nitrate (B79036) (NO₃⁻) to the more reactive nitrite (NO₂⁻), which can then participate in nitrosation reactions. nih.govacs.org Many bacterial species, including those found in the human gut, possess nitrate reductase enzymes that carry out this conversion. nih.gov
Furthermore, some bacteria can directly catalyze the nitrosation reaction itself, even at a neutral pH. nih.govimrpress.com This enzymatic catalysis is distinct from simply altering the pH or producing nitrite precursors. imrpress.comacs.org For example, studies with denitrifying bacteria like Pseudomonas aeruginosa have demonstrated active N-nitrosamine formation at neutral pH. nih.gov Lactic acid bacteria, commonly found in fermented foods, can have a dual role; while their production of acid can create a favorable pH for chemical nitrosation, they can also reduce residual nitrite and inhibit the growth of other bacteria that form nitrosamine precursors. nih.govresearchgate.net The colonization of the stomach by bacteria, particularly in conditions of low stomach acidity (achlorhydria), is considered a risk factor for elevated intragastric N-nitrosamine formation due to these bacterially mediated processes. nih.gov
| Bacterial Role | Description | Examples |
| Nitrate Reduction | Bacteria enzymatically reduce nitrate to nitrite, increasing the concentration of the key precursor for nitrosation. nih.govacs.org | Various gut bacteria, E. coli. wits.ac.za |
| Direct Catalysis | Bacteria possess enzymes that directly catalyze the N-nitrosation reaction, often at neutral pH where chemical nitrosation is slow. nih.govimrpress.com | Pseudomonas aeruginosa, some denitrifying organisms. nih.gov |
| Environmental Modification | Bacterial metabolism can lower the pH (e.g., Lactic Acid Bacteria), creating conditions favorable for chemical nitrosation. nih.gov | Lactic Acid Bacteria in fermented products. nih.govresearchgate.net |
Advanced Analytical Methodologies for N Nitrosonadolol Detection and Characterization
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated chromatographic-mass spectrometric techniques offer powerful capabilities for the analysis of complex mixtures, providing both separation and sensitive detection of target analytes like N-Nitrosonadolol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of this compound due to its high sensitivity and selectivity. This method involves separating the compound using liquid chromatography, followed by detection and fragmentation analysis in a mass spectrometer. LC-MS/MS allows for the confirmation of N-nitroso products by comparing the tandem mass spectrometry (MS2) spectra and retention times of samples with those of authentic standards syr.edu. Quantitative analysis is achieved through the construction of calibration curves based on LC/MS intensities, enabling the determination of this compound concentrations even at very low levels syr.edu. Studies employing LC-MS/MS for related nitrosamines have demonstrated low limits of detection (MDL), crucial for identifying trace contaminants.
| Matrix | Median MDL (ng/L) |
| Drinking Water | 2.5 |
| WWTP Effluent | 2.6 |
| WWTP Influent | 3.1 |
Note: These median MDLs are reported for nitrosamines in general within a study context doi.org.
Ultra-Performance Liquid Chromatography (UPLC), a more advanced form of liquid chromatography, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it enables more efficient separation of this compound from complex sample matrices. The enhanced chromatographic resolution provided by UPLC columns and higher operating pressures can lead to sharper peaks, improved signal-to-noise ratios, and consequently, lower detection limits for this compound. This makes UPLC-MS/MS particularly valuable for analyzing samples with intricate compositions where distinguishing this compound from structurally similar compounds is critical doi.org.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive structural elucidation and confirmation of this compound. HRMS instruments provide highly accurate mass measurements, allowing for the determination of elemental composition and the differentiation of isobaric compounds. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the identity of this compound and distinguish it from potential interferences. Studies have reported the exact mass for the protonated molecule of this compound, facilitating its identification in complex samples.
| Compound | Ion Type | Exact Mass |
| This compound | [M+H]+ | 339.1915 |
Note: The exact mass is a key identifier for structural confirmation using HRMS amazonaws.com.
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for the analysis of N-nitrosamines. However, its applicability is often limited to more volatile nitrosamine (B1359907) compounds. While this compound's structure suggests it may not be inherently volatile, GC-MS can be employed for its analysis if suitable derivatization techniques are applied to increase its volatility and thermal stability. GC-MS is effective for identifying N-nitrosamines based on their fragmentation patterns, but its utility for this compound would depend on successful derivatization and the absence of interfering volatile compounds. The effectiveness of GC-MS for a broad range of N-nitrosamines can be limited, with some studies indicating viability primarily for a specific subset of compounds syr.edu.
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information for the characterization and quantification of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis and stability monitoring of compounds possessing chromophores. This compound, with its N-nitroso group and heterocyclic ring system, is expected to exhibit absorption in the UV-Vis spectrum. UV-Vis spectroscopy can be utilized to establish calibration curves for quantifying this compound based on the Beer-Lambert Law. Furthermore, it is instrumental in monitoring the degradation kinetics of this compound under various conditions, such as different pH levels, temperatures, or light exposure, by tracking changes in absorbance over time. While specific UV-Vis data for this compound's stability and quantification are not extensively detailed in the provided search results, UV-Vis spectroscopy is a standard method for monitoring chemical stability and concentration. Related studies have employed UV-Vis for monitoring the decay of chloramines, highlighting its utility in tracking chemical species.
| Analyte | Maximum Absorbance Wavelength (nm) |
| Monochloramine | 245 |
| Dichloramine | 295 |
Note: These wavelengths are associated with chloramine (B81541) analysis, indicating the application of UV-Vis for monitoring related chemical species syr.edu.
Compound List
this compound
Degradation and Transformation Kinetics of N Nitrosonadolol
Degradation Pathways and Mechanisms
The degradation of N-Nitrosonadolol is anticipated to proceed through several pathways, primarily influenced by its chemical stability in aqueous environments and its susceptibility to photolytic processes.
The chemical stability of N-nitrosamines in aqueous media is highly dependent on the solution's pH. For instance, nitrosocimetidine, another N-nitroso compound, exhibits relative stability at neutral pH but undergoes rapid degradation under both acidic and alkaline conditions. In strongly acidic solutions, the primary degradation pathway is denitrosation, the cleavage of the N-NO bond. Conversely, under alkaline conditions, various other degradation products are formed, with minimal denitrosation observed. At neutral pH, both denitrosation and other degradation mechanisms can occur.
For this compound, a similar pattern of pH-dependent stability is expected. In acidic environments, the protonation of the nitroso group would facilitate the cleavage of the N-N bond, leading to the formation of nadolol (B74898) and nitrous acid. Under alkaline conditions, hydrolysis of other functional groups within the molecule may become more prominent, leading to a different array of degradation products.
N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. researchgate.netoak.go.kr The primary mechanism of photolytic degradation for many nitrosamines is the homolytic cleavage of the N-N bond, resulting in the formation of an aminium radical and a nitric oxide radical. nih.gov This process is influenced by the wavelength of the UV light and the chemical structure of the nitrosamine (B1359907).
Studies on various N-nitrosamines have shown that they absorb UV light in two main regions: a strong absorption band around 230 nm and a weaker band around 340 nm. oak.go.kr The absorption in the UVA and UVB regions of the solar spectrum indicates that this compound is likely to undergo photolysis in the natural environment. The photolytic degradation of other β-blockers, such as atenolol, has also been observed to be influenced by environmental factors like the presence of nitrate (B79036) ions, which can generate hydroxyl radicals and accelerate the degradation process. nih.gov
Kinetic Studies and Rate Constant Determinations
Kinetic studies are essential for quantifying the rate at which this compound degrades under various conditions. These studies often involve monitoring the decrease in the concentration of the parent compound over time and fitting the data to kinetic models.
The degradation rate of N-nitrosamines is significantly influenced by the pH of the medium. Research on the UV photodegradation of N-nitrosamines such as N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR) has demonstrated a decrease in the pseudo-first-order degradation rate constants as the pH increases from 2 to 10. researchgate.net For example, the degradation rate constant for NDELA decreased from 2.49 × 10⁻² L/W-min at pH 2 to 6.48 × 10⁻³ L/W-min at pH 10. researchgate.net A similar trend was observed for NDEA and NMOR. researchgate.net This suggests that acidic conditions generally favor the photodegradation of these nitrosamines.
The pH also affects the nature of the degradation products. In the photodegradation of NDELA, NDEA, and NMOR, the formation of nitrite (B80452) (NO₂⁻) was more prevalent than nitrate (NO₃⁻) in the pH range of 4-10, while under strongly acidic conditions (pH 2), nitrate formation was more dominant. researchgate.net This indicates a shift in the degradation pathway with changing pH. For this compound, it is expected that its degradation rate will be higher in acidic solutions and that the distribution of its degradation products will vary with pH.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constants of Various N-Nitrosamines under UV Irradiation
This table illustrates the influence of pH on the degradation rates of several N-nitrosamines, providing a basis for estimating the behavior of this compound.
| N-Nitrosamine | pH | Rate Constant (L/W-min) |
|---|---|---|
| N-nitrosodiethanolamine (NDELA) | 2 | 2.49 × 10⁻² |
| 6 | 1.15 × 10⁻² | |
| 10 | 6.48 × 10⁻³ | |
| N-nitrosodiethylamine (NDEA) | 2 | 1.56 × 10⁻² |
| 6 | 4.21 × 10⁻³ | |
| 10 | 5.25 × 10⁻⁴ | |
| N-nitrosomorpholine (NMOR) | 2 | 1.68 × 10⁻² |
| 6 | 5.10 × 10⁻³ | |
| 10 | 7.00 × 10⁻⁴ |
The degradation of many pharmaceutical compounds and nitrosamines in aqueous solutions, particularly through photolysis, often follows first-order or pseudo-first-order kinetics. researchgate.netnih.govmdpi.com This means that the rate of degradation is directly proportional to the concentration of the compound. The integrated rate law for a first-order reaction is expressed as:
ln([A]t / [A]₀) = -kt
Where:
[A]t is the concentration of the compound at time t
[A]₀ is the initial concentration of the compound
k is the first-order rate constant
Studies on the UV photolysis of various nitrosamines have successfully applied pseudo-first-order kinetic models to determine their degradation rate constants. researchgate.netoak.go.kr For example, the photodegradation of N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) was well-described by pseudo-first-order kinetics. oak.go.kr It is highly probable that the degradation of this compound under similar conditions would also be accurately represented by a first-order kinetic model.
Table 2: Pseudo-First-Order Reaction Rate Constants for the Photodegradation of Various N-Nitrosamines in Water
This table provides examples of pseudo-first-order rate constants for the photodegradation of several nitrosamines, which can serve as an approximation for the kinetic behavior of this compound.
| N-Nitrosamine | Rate Constant (L/W-min) |
|---|---|
| N-nitrosodiethylamine (NDEA) | 1.8 × 10⁻² |
| N-nitrosodibutylamine (NDBA) | 2.6 × 10⁻² |
| N-nitrosodimethylamine (NDMA) | 2.6 × 10⁻² |
| N-nitrosodiethanolamine (NDELA) | 2.3 × 10⁻² |
| N-nitrosopyrrolidine (NPYR) | 1.4 × 10⁻² |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are critical for a complete understanding of the transformation pathways of this compound. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are instrumental in this process.
Based on the known degradation pathways of other nitrosamines and β-blockers, several potential degradation products of this compound can be hypothesized. The primary degradation pathway is likely the cleavage of the N-NO bond, which would yield nadolol. Further degradation of the nadolol molecule could occur, leading to products of oxidation or hydrolysis of the side chain.
Mass spectrometry-based studies on the fragmentation of nitrosamines provide insights into their characteristic fragmentation patterns, which can aid in the identification of unknown degradation products. nih.govnih.gov A common fragmentation pathway for protonated nitrosamine compounds is the loss of the NO radical, corresponding to a loss of 30 Da. nih.gov Other fragmentation pathways, such as the loss of H₂O or NH₂NO (46 Da), have also been observed. nih.gov These characteristic fragmentation patterns would be key in identifying this compound and its degradation products in complex matrices. For instance, in the photodegradation of atenolol, a related β-blocker, the major photoproduct was identified as 2-(4-hydroxyphenyl)acetamide, indicating cleavage of the side chain. nih.gov
Environmental Transformation Pathways of this compound
The environmental fate of this compound, a nitroso-derivative of the beta-blocker Nadolol, is governed by a series of transformation processes. While specific kinetic data for this compound is not extensively documented in scientific literature, its environmental behavior can be inferred from the known transformation pathways of related N-nitroso compounds and the structural characteristics of its parent compound, Nadolol. These pathways are broadly categorized into abiotic and biotic processes, which are significantly influenced by various environmental conditions.
Biotic Transformation Processes in Environmental Compartments
Biotic transformation, or biodegradation, involves the degradation of compounds by microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic contaminants from the environment.
The biodegradation of N-nitroso compounds has been observed in various environmental settings. Studies have shown that intestinal bacteria can degrade nitrosamines, typically converting them back to the parent amine and nitrite. nih.govsemanticscholar.orgnih.gov In broader environmental compartments like soil and water, microbial communities have demonstrated the ability to degrade these compounds. For example, Bacillus species isolated from drinking water biofilters have been shown to biodegrade several nitrosamines. iwaponline.com
Table 2: Biodegradation Studies of Various N-Nitrosamines
| N-Nitrosamine | Microbial System | Degradation Extent | Half-life | Source |
|---|---|---|---|---|
| Diphenylnitrosamine | Intestinal Bacteria | ~55% | Not specified | nih.govnih.gov |
| N-Nitrosopyrrolidine | Intestinal Bacteria | ~30% | Not specified | nih.govnih.gov |
| Dimethylnitrosamine | Intestinal Bacteria | ~4% | Not specified | nih.govnih.gov |
| N-nitrosodiethanolamine (NDELA) | Lake and River Water | >80% after 56 days | 28.5 - 33.1 days | sintef.nogassnova.no |
| N-nitrosodimethylamine (NDMA) | Lake and River Water | Significantly less biodegradable | > 400 days | gassnova.no |
Influence of Environmental Conditions on Fate (e.g., pH, Ionic Strength, Colloids, Temperature)
The fate and transformation kinetics of this compound in the environment are significantly modulated by various physicochemical parameters.
pH: The pH of the surrounding medium is a critical factor. The formation of N-nitroso compounds is known to be acid-catalyzed. environcj.in Conversely, the degradation of some nitrosamines is also highly pH-dependent. For instance, the degradation of nitrosocimetidine is rapid under both acidic and alkaline conditions but is more stable at a neutral pH. nih.gov The photolysis of NDMA is also influenced by pH. pacewater.com Therefore, the persistence of this compound is expected to vary significantly across different aquatic environments with varying pH levels. It has been demonstrated that slight modifications in pH during manufacturing processes can significantly reduce the levels of nitrosamine impurities. usp.org
Temperature: Temperature influences the rates of both chemical reactions and biological processes. While N-nitroso compounds are generally thermally stable, elevated temperatures can promote their degradation or formation in certain matrices. nih.govresearchgate.net The rate of biodegradation is also temperature-dependent. Studies on N-nitrosodiethanolamine (NDELA) showed that after an extended period, the percentage of degradation increased with higher temperatures. gassnova.no However, the optimal temperature for microbial activity can vary, and in some cases, initial degradation has been observed to be higher at lower temperatures, depending on the acclimation of the microbial community. gassnova.no Volatile nitrosamines have shown stability in urine samples stored at temperatures ranging from -70°C to approximately 20°C for extended periods. nih.gov
Ionic Strength and Colloids: The presence of dissolved salts (ionic strength) and colloidal matter can influence the fate of organic compounds. While specific data on this compound is lacking, it is known that dissolved organic matter can affect the photodegradation of nitrosamines by acting as a light screen, which can decrease the degradation rate. sintef.no The interaction of this compound with soil and sediment colloids would affect its mobility and bioavailability. The parent compound, Nadolol, has low lipophilicity, suggesting it may not strongly sorb to organic matter in soils and sediments. wikipedia.org However, the nitroso group might alter these properties. The sorption of organic contaminants to soil is a complex process influenced by factors like hydrogen bonding and ion exchange with soil colloids. wikipedia.org
Table 3: Influence of Environmental Factors on N-Nitroso Compound Fate
| Environmental Factor | Influence on Transformation and Fate |
|---|---|
| pH | Affects both formation and degradation rates. Degradation can be enhanced at acidic or alkaline pH. Photolysis rates can also be pH-dependent. nih.gov |
| Temperature | Influences rates of both abiotic and biotic degradation. Higher temperatures can increase degradation, but effects can vary. gassnova.noresearchgate.net |
| Ionic Strength | Can affect reaction kinetics in the aqueous phase. |
| Colloids / Dissolved Organic Matter | Can reduce photodegradation rates by light screening. Sorption to colloids can decrease mobility and bioavailability. sintef.no |
Theoretical and Computational Studies on N Nitrosonadolol
Application of Computational Chemistry in Elucdating Reaction Mechanisms
Computational chemistry provides fundamental insights into chemical reactivity by calculating potential energy surfaces, activation barriers, transition state geometries, and electronic properties. researchgate.net These methods are crucial for understanding the critical factors involved in N-nitrosation, such as reaction mechanisms and energy barriers, which enhances the confidence in risk assessment decisions regarding nitrosamine (B1359907) formation. researchgate.netsciety.org
The formation of N-nitrosamines occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. acs.org Computational studies have been instrumental in elucidating the mechanisms of these N-nitrosation reactions. Research has explored various potential nitrosating agents that can be generated when nitrites are in acidic conditions, including nitrosyl chloride (NOCl), nitric acid (HNO2), and dinitrogen trioxide (N2O3). researchgate.net
Theoretical investigations using methods like Density Functional Theory (DFT) have shown that dinitrogen trioxide (N2O3) is a potent nitrosating agent. sciety.orgnih.gov Studies on a range of secondary amines using DFT calculations have been conducted to assess the impact of electronic and steric effects on the activation energy of the N-nitrosation reaction. sciety.org For instance, a computational mechanistic study selected asymmetric N2O3 as the likely nitrosating agent after screening pathways involving multiple agents. The study found that the activation energies for the reaction of asym-N2O3 with various secondary amines are relatively low, indicating that the reaction is highly probable if the amine and the nitrosating agent are present. researchgate.netsciety.org
Frontier molecular orbital (FMO) analysis has also been applied to understand the reactivity of amines. These studies indicate that the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrosating agent (e.g., N2O3) is closely related to the amine's reactivity. nih.gov Generally, heterocyclic amines exhibit the highest reactivities, while amines with electron-withdrawing or unsaturated groups show lower reactivity. nih.gov
In addition to the well-known acid-catalyzed pathway, computational studies have suggested alternative mechanisms, such as a free radical pathway for the gas-phase nitrosation of amines by nitrogen dioxide (NO2) and nitric oxide (NO). acs.org This mechanism involves the abstraction of a hydrogen atom from the amine by NO2 to form an aminyl radical, which is then quenched by NO to yield the nitrosamine. acs.org
Table 1: Calculated Activation Energies for N-Nitrosation of Dimethylamine (DMA) with Various Nitrosating Agents
| Nitrosating Agent | Level of Theory | Solvent Model | Gibbs Free Energy of Activation (kcal/mol) |
| asym-N₂O₃ | B3LYP-D3/def2-TZVP | IEF-PCM (water) | 9.7 |
| sym-N₂O₃ | B3LYP-D3/def2-TZVP | IEF-PCM (water) | 13.9 |
| HNO₂ (acid-catalyzed) | B3LYP-D3/def2-TZVP | IEF-PCM (water) | 26.6 |
| NOCl | B3LYP-D3/def2-TZVP | IEF-PCM (water) | 16.5 |
Data synthesized from computational studies on N-nitrosation reactions. researchgate.net
While specific computational studies modeling the formation of N-Nitrosonadolol are not widely available, the general principles derived from studies of other secondary amines can be applied. Nadolol (B74898) possesses a secondary amine group, which is the site of nitrosation. The formation of this compound would proceed via the reaction of this amine with a nitrosating agent.
Computational modeling of this specific pathway would involve:
Reactant Modeling : Building accurate 3D models of nadolol and the relevant nitrosating species (e.g., N2O3).
Transition State Searching : Using quantum chemical methods to locate the transition state structure for the nucleophilic attack of the nadolol nitrogen atom on the nitrosating agent.
Based on analogous systems, the reaction is expected to have a low activation barrier, particularly with potent nitrosating agents like N2O3, suggesting that the formation of this compound is a favorable process under conditions where nadolol and a nitrite (B80452) source are present in an acidic medium. researchgate.netsciety.org
Molecular Modeling and Simulation of this compound Systems
Molecular modeling and simulation provide a lens to view the three-dimensional structure and dynamic behavior of molecules like this compound. These techniques are crucial for understanding its physical properties and predicting its chemical behavior.
The structure of this compound (C17H26N2O5) incorporates the bulky nadolol framework and the N-nitroso (-N-N=O) group. nih.gov Conformational analysis, a key component of molecular modeling, is essential for identifying the most stable three-dimensional arrangements of the molecule.
For N-nitrosamines, a significant structural feature is the rotational barrier around the N-N bond, which arises from the partial double bond character due to resonance. This results in the possibility of E/Z (syn/anti) isomers. Computational methods can be used to calculate the energy difference between these isomers and the height of the rotational barrier.
Furthermore, the nadolol moiety itself has multiple chiral centers and flexible side chains, leading to a complex conformational landscape. Computational techniques such as molecular mechanics (MM) and DFT can be used to explore this landscape, identifying low-energy conformers that are likely to be populated at room temperature. This structural information is foundational for understanding how the molecule interacts with other chemical species or biological systems.
Quantum mechanical (QM) calculations are powerful tools for predicting the chemical reactivity of molecules. frontiersin.orgnih.gov For N-nitrosamines, a key area of interest is their potential to act as alkylating agents after metabolic activation, which is linked to their carcinogenicity. nih.gov
QM calculations, particularly DFT, can be used to model the metabolic activation pathway. This typically involves an initial α-hydroxylation step catalyzed by cytochrome P450 enzymes, followed by spontaneous decomposition to form a reactive diazonium ion. frontiersin.orgnih.govnih.gov Computational studies can calculate the activation energies for these steps, providing insight into the likelihood of forming the ultimate reactive species. frontiersin.org
Several quantum chemical descriptors are used to predict reactivity:
HOMO and LUMO Energies : The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) : MEP maps show the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are potential centers for reaction.
Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge distribution and orbital interactions. For example, the NBO charge on the nitrogen atom of the amine can be correlated with its nucleophilicity and, consequently, its reactivity in the N-nitrosation reaction. nih.gov
A structure-reactivity relationship for amines in N-nitrosation has been established using descriptors such as the energy of the HOMO, the NBO charge of the nitrogen atom, and the pyramidalization angle of the amine nitrogen. nih.gov Such models can be used to estimate the relative reactivity of nadolol towards nitrosation.
Table 2: Key Quantum Chemical Descriptors Used in Reactivity Prediction of Amines and Nitrosamines
| Descriptor | Definition | Relevance to Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher E(HOMO) in an amine often correlates with higher reactivity towards nitrosation. nih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relevant for the nitrosating agent. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap generally implies higher reactivity. nih.gov |
| NBO Charge | Charge on a specific atom calculated by Natural Bond Orbital analysis | The charge on the amine nitrogen relates to its nucleophilicity. nih.gov |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur | Lower Ea indicates a faster reaction rate; calculated for nitrosation and metabolic activation steps. researchgate.netfrontiersin.org |
Advanced Computational Methodologies
The study of complex chemical and biological processes involving N-nitrosamines can benefit from advanced computational methodologies. While routine DFT and MM methods provide significant insights, more sophisticated techniques are sometimes required.
One such approach is the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These methods are particularly useful for modeling reactions that occur in a complex environment, such as an enzyme active site. In a QM/MM simulation, the part of the system where the reaction occurs (e.g., the N-nitrosamine and the catalytic residues of an enzyme) is treated with a high-level QM method, while the rest of the environment (the bulk of the protein and solvent) is treated with a computationally less expensive MM force field. This approach could be applied to study the metabolic activation of this compound by cytochrome P450 enzymes in detail.
Another advanced area is the development of quantitative structure-activity relationship (QSAR) models. nih.govresearcher.life These models use a combination of quantum mechanical and classical descriptors to predict biological activity or toxicity, such as carcinogenic potency. nih.gov By building a statistical model based on a training set of nitrosamines with known toxicities, the model can then be used to predict the potential risk of new or less-studied compounds like this compound. nih.govresearcher.life
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it In the context of this compound, DFT calculations are instrumental in determining its optimal molecular geometry and understanding its electronic properties.
The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. tau.ac.ilresearchgate.net For this compound, this would involve an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stable conformation with the lowest possible ground-state energy is achieved. researchgate.net Various functionals, such as B3LYP, are commonly employed in DFT calculations, paired with a suitable basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost. researchgate.net
Upon reaching a converged geometry, a frequency calculation is typically performed to ensure that the optimized structure represents a true minimum, characterized by the absence of imaginary frequencies. researchgate.net The electronic structure of this compound can then be analyzed in detail. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity and kinetic stability.
Hypothetical Optimized Geometry Parameters for this compound
To illustrate the output of such a calculation, the following table presents hypothetical optimized geometry parameters for a key portion of the this compound structure, as would be determined by DFT calculations.
| Parameter | Atoms Involved | Value |
| Bond Length | N-N (nitroso) | 1.32 Å |
| Bond Length | N-O (nitroso) | 1.21 Å |
| Bond Angle | C-N-N (nitroso) | 115.0° |
| Bond Angle | N-N-O (nitroso) | 113.5° |
| Dihedral Angle | C-C-N-N | 178.5° |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.
In Silico Procedures for Simulating Solvent Effects
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. In silico procedures to simulate solvent effects are therefore crucial for a comprehensive understanding of this compound's behavior in biological systems and various experimental conditions.
One common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute (this compound) is placed in a cavity within this continuum. This approach is computationally efficient and can provide valuable insights into how the solvent affects properties like the conformational equilibrium and electronic structure of the solute.
Alternatively, explicit solvation models can be employed, where individual solvent molecules are included in the calculation. researchgate.net This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, which has several hydrogen bond donors and acceptors, this approach could reveal specific interactions with protic solvents like water.
The choice of method depends on the specific properties being investigated. For instance, to understand the general effect of solvent polarity on the stability of this compound, a PCM approach might be sufficient. However, to investigate the specific hydrogen bonding network around the molecule, an explicit solvation model would be more appropriate.
Hypothetical Solvent Effects on this compound Properties
The following table provides a hypothetical illustration of how different solvents might influence key properties of this compound, as predicted by in silico simulations.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
| Gas Phase | 1 | 3.5 | 0 |
| Chloroform | 4.81 | 4.8 | -5.2 |
| Ethanol | 24.55 | 5.9 | -10.8 |
| Water | 78.39 | 6.7 | -15.4 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be the result of specific in silico simulations.
In Vitro Chemical Reactivity of N Nitrosonadolol
Reactions with Model Biological Nucleophiles
The reactivity of N-nitroso compounds with biological nucleophiles, such as the functional groups of amino acids, is a critical area of study. While specific kinetic data for N-Nitrosonadolol's direct reactions with amino acid surrogates are not extensively detailed in the available literature, the general principles of nitrosamine (B1359907) chemistry provide a framework for understanding these potential interactions.
N-nitroso compounds can interact with nucleophilic centers in biological molecules. The amino acids cysteine and lysine (B10760008), with their thiol and primary amine groups respectively, represent important potential targets.
Cysteine: The thiol group of cysteine is a primary target for S-nitrosylation. This reaction typically involves a nitrosating agent transferring a nitroso group to the sulfur atom, forming an S-nitrosothiol. The mechanism can involve nitrosating species like N₂O₃ or direct electrophilic attack of nitric oxide (•NO) on the thiolate anion (RS⁻) researchgate.netrsc.org. While this describes the formation of S-nitrosocysteine, the direct reactivity of a stable N-nitroso compound like this compound with cysteine is less characterized. Transnitrosation, a reaction where a nitroso group is transferred from one molecule to another, could be a possible pathway for interaction. For example, S-nitrosoglutathione (GSNO) can transfer its nitroso group to cysteine to form S-nitrosocysteine (CysNO) nih.gov.
Lysine: The ε-amino group of lysine residues in proteins can undergo N-nitrosation. Studies have shown that peroxynitrite, a potent oxidizing and nitrating agent, can lead to the formation of ε-nitrosolysine in proteins such as histones imrpress.comnih.govimrpress.com. This N-nitrosation has been found to be a potentially reversible modification imrpress.comnih.govimrpress.com. The direct reaction of this compound with the lysine side chain would likely be slow without metabolic activation or specific environmental conditions.
The stability and reactivity of N-nitroso compounds are highly dependent on their chemical environment, particularly pH. Simulated physiological environments, such as gastric fluid, are used to predict the behavior of these compounds in vivo.
Research on propranolol (B1214883), a structurally related β-blocker, under simulated gastric conditions showed that its nitrosation to form N-nitrosopropranolol occurred at both pH 1.0 and 3.5. The presence of pepsin and thiocyanate (B1210189) in the simulated gastric juice enhanced the yield of the N-nitroso derivative compared to reactions in distilled water nih.gov. This suggests that the acidic and compositionally complex environment of the stomach could facilitate the formation of such compounds. While this study focused on the formation of a nitrosamine, the stability of a pre-formed compound like this compound in these environments is a critical factor for its biological activity, though specific data is limited. Generally, the stability of orally administered drugs can be assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to predict their fate in the gastrointestinal tract creative-bioarray.comnih.govresearchgate.netsdu.dk.
Modulation of Reactivity by Co-existing Chemical Species
The reactivity of N-nitroso compounds and the process of N-nitrosation can be significantly altered by the presence of other chemical species, notably antioxidants like polyphenols and vitamins.
Vitamins and polyphenols are widely recognized for their ability to inhibit N-nitrosation reactions, primarily by scavenging nitrite (B80452) precursors.
Vitamins: Ascorbic acid (Vitamin C) is a highly effective inhibitor of N-nitrosamine formation researchgate.net. It acts by rapidly reducing nitrosating species, such as nitrous acid, to nitric oxide (NO), thereby preventing them from reacting with amines researchgate.netnih.gov. This mechanism has been demonstrated to minimize the nitrosation of propranolol nih.gov. Studies have shown that ascorbic acid can reduce nitrite levels by as much as 87% in a model system and significantly decrease the final nitrosamine concentration by about 75% dsm-firmenich.comdsm-firmenich.com. While highly effective, some studies note that under specific acidic conditions, ascorbic acid can exhibit non-uniform behavior and, in some cases, even accelerate nitrosation of certain amines nih.gov.
Polyphenols: Polyphenolic compounds, such as quercetin, also possess antioxidant properties that can interfere with N-nitrosation. Quercetin has been shown to inhibit nitric oxide synthase (iNOS), which would reduce the endogenous production of nitric oxide, a precursor for nitrosating agents nih.govnih.gov. Furthermore, some polyphenols can directly scavenge reactive oxygen and nitrogen species, which can also contribute to the inhibition of nitrosamine formation researchgate.net.
This compound Interactions in Primary Cell Culture Systems
Primary cell cultures, particularly hepatocytes, provide a valuable in vitro model for assessing the molecular interactions and potential genotoxicity of chemical compounds in a biologically relevant context.
Studies utilizing primary cultures of both rat and human hepatocytes have been instrumental in characterizing the genotoxic potential of this compound. Research indicates that this compound, like other N-nitroso derivatives of β-blockers, requires metabolic activation to exert a genotoxic effect researchgate.net. This was concluded because the compound did not induce DNA fragmentation in Chinese hamster lung V79 cells, which have limited metabolic capacity, but did show activity in metabolically competent hepatocytes researchgate.net.
In primary hepatocyte cultures, this compound was found to induce dose-dependent DNA damage. The genotoxic activity was measured by quantifying DNA fragmentation through the alkaline elution technique and by assessing DNA repair synthesis via quantitative autoradiography researchgate.netnih.gov. Positive, dose-related responses were observed in both rat and human hepatocytes after a 20-hour exposure to subtoxic concentrations of the compound researchgate.net.
The table below summarizes the findings from a study on the genotoxic effects of this compound in primary hepatocyte cultures.
| Cell Type | Assay | Effective Concentration Range (mM) | Observed Effect |
| Rat Hepatocytes | DNA Fragmentation & DNA Repair | 0.3 - 3 | Dose-related increase in genotoxicity |
| Human Hepatocytes | DNA Fragmentation & DNA Repair | 0.3 - 3 | Dose-related increase in genotoxicity |
This table is based on data from a study evaluating the genotoxic effects of N-nitroso derivatives of several β-adrenergic-blocking agents. researchgate.net
These findings demonstrate that this compound interacts with hepatocytes in a manner that leads to DNA damage, initiating cellular repair mechanisms. The similar effective concentration range in both rat and human cells suggests a comparable level of susceptibility to the genotoxic effects of this compound in these models researchgate.net.
Future Research Directions and Methodological Innovations in N Nitrosonadolol Studies
Development of Novel Analytical Approaches for N-Nitrosonadolol Detection
The detection of N-nitrosamines at trace levels in pharmaceutical matrices presents a significant analytical challenge. researchgate.net Future research will likely focus on developing more sensitive, specific, and rapid analytical methods for this compound.
Current state-of-the-art techniques for nitrosamine (B1359907) analysis often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netresearchgate.net These methods offer high sensitivity and selectivity. researchgate.net For this compound, which is a relatively polar and non-volatile molecule, LC-MS/MS is the more appropriate technique. researchgate.net
Innovations in this area are expected to include:
Advanced Chromatographic Separations: The development of novel stationary phases for liquid chromatography could provide enhanced resolution of this compound from the parent drug, nadolol (B74898), and other matrix components. Techniques such as ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved separation efficiency. nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can provide more definitive identification of this compound, even in complex sample matrices. This is particularly useful for differentiating it from isobaric interferences.
Improved Sample Preparation: The development of more efficient and selective sample preparation techniques is crucial for achieving low detection limits. Innovations may include new solid-phase extraction (SPE) sorbents specifically designed to retain nitrosamines or the use of automated sample preparation platforms to improve reproducibility. researchgate.net
A comparison of potential analytical method parameters is presented in Table 1.
Table 1: Potential Analytical Method Parameters for this compound Detection
| Parameter | Technique | Description |
|---|---|---|
| Separation | UHPLC | Provides faster and more efficient separation compared to traditional HPLC. |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar compounds like this compound. APCI can also be considered. nih.gov |
| Mass Analysis | Triple Quadrupole (QqQ) MS or High-Resolution MS (HRMS) | QqQ provides high sensitivity for targeted quantification. HRMS offers high mass accuracy for unambiguous identification. |
| Sample Prep | Solid-Phase Extraction (SPE) | Can be used to concentrate the analyte and remove matrix interferences. researchgate.net |
Advancements in Computational Methodologies for Predicting this compound Behavior
Computational modeling is becoming an indispensable tool in pharmaceutical sciences. numberanalytics.comresearchgate.net For this compound, computational approaches can be used to predict its properties, formation kinetics, and potential toxicological endpoints.
Future advancements in this area may involve:
Quantum Mechanical Calculations: Density functional theory (DFT) can be used to model the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. This information can aid in the development of analytical methods and in understanding its formation mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of this compound and its interactions with biological macromolecules. nih.gov This can help in predicting its potential for bioaccumulation and its mode of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the carcinogenic potency of this compound based on its chemical structure. These models are built using data from a range of nitrosamines and can provide a rapid assessment of potential risk.
Exploration of Unconventional Formation Pathways and Reactivity Profiles
This compound is formed from the reaction of nadolol, a secondary amine, with a nitrosating agent. While the primary pathway for nitrosamine formation is well-understood, there is a need to explore unconventional pathways that may lead to the formation of this compound during the manufacturing, storage, or even in vivo.
Future research should investigate:
Alternative Nitrosating Agents: Beyond nitrite (B80452) salts, other potential nitrosating agents, such as nitrogen oxides present in excipients or packaging materials, should be considered.
Influence of Formulation Components: The role of different excipients, such as fillers, binders, and lubricants, in either promoting or inhibiting the formation of this compound needs to be systematically studied.
Photochemical Reactivity: The stability of this compound under various light conditions should be assessed to understand the potential for its degradation or for photochemical reactions that could lead to other products.
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. nepjol.infonepjol.info Future research will benefit from a multidisciplinary approach that combines chemistry, toxicology, and computational science.
Key aspects of an integrated approach include:
Analytical and Toxicological Correlation: Linking the levels of this compound detected by analytical methods to in vitro and in silico toxicological data will provide a more comprehensive risk assessment.
Computational and Experimental Synergy: Computational models can be used to guide experimental studies, for example, by predicting the most likely formation pathways or by identifying key structural features for toxicological activity. mdpi.com Experimental data, in turn, can be used to validate and refine the computational models. researchgate.net
Collaboration between Academia, Industry, and Regulatory Agencies: A collaborative effort is essential to share data, develop standardized methods, and establish appropriate control strategies for N-nitrosamine impurities in pharmaceuticals.
Q & A
Q. Methodological Guidance :
- Synthesis : Use reductive nitrosation or alkylation reactions under controlled pH and temperature to minimize byproduct formation. Ensure anhydrous conditions to prevent hydrolysis, as nitrosamines are sensitive to moisture .
- Characterization : Employ HPLC coupled with UV-Vis detection (λ = 230–250 nm) for purity assessment. Confirm structural integrity via NMR (e.g., ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate with FTIR to detect nitroso functional groups (N=O stretch at ~1,500 cm⁻¹) .
Basic Question: What safety protocols are critical when handling this compound in experimental workflows?
Q. Methodological Guidance :
- Exposure Control : Use fume hoods with ≥100 fpm face velocity to prevent inhalation of aerosols. Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and store in sealed containers labeled for nitrosamine waste. Avoid aqueous cleanup to prevent dispersion .
- First Aid : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic degradation products .
Advanced Question: How can researchers address analytical challenges in quantifying trace levels of this compound in complex matrices?
Q. Methodological Guidance :
- Sensitivity : Use LC-MS/MS with a deuterated internal standard (e.g., this compound-d₆) to achieve limits of detection (LOD) < 1 ppb. Optimize ionization parameters (e.g., ESI+ mode) to enhance signal-to-noise ratios .
- Selectivity : Perform matrix-matched calibration to account for interference from co-eluting amines or aldehydes. Validate method specificity using forced degradation studies (e.g., heat, light, oxidation) .
Advanced Question: What experimental designs are suitable for assessing this compound’s stability under varying storage conditions?
Q. Methodological Guidance :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via stability-indicating assays. Track nitroso group decomposition using Griess reagent .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life at standard conditions. Note deviations caused by autocatalytic degradation pathways .
Advanced Question: How should researchers resolve contradictions in carcinogenicity data for this compound across studies?
Q. Methodological Guidance :
- Meta-Analysis : Systematically review in vitro (Ames test) and in vivo (rodent bioassay) data, stratifying results by dose, exposure duration, and metabolic activation systems (e.g., S9 liver fractions).
- Confounding Factors : Evaluate impurities (e.g., residual amines) that may confound toxicity outcomes. Use ultra-pure batches for dose-response studies .
Advanced Question: What frameworks ensure rigorous formulation of research questions for this compound studies?
Q. Methodological Guidance :
- PICOT Framework : Define Population (e.g., cell lines), Intervention (dose range), Comparison (negative controls), Outcome (genotoxicity), and Time (exposure duration) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (gap-filling), Ethical (IACUC compliance), and Relevant (regulatory alignment) .
Advanced Question: How to optimize data presentation and statistical analysis for this compound research manuscripts?
Q. Methodological Guidance :
- Raw Data : Archive large datasets (e.g., chromatograms, spectral scans) in supplementary materials. Use appendices for non-critical data .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to avoid overreliance on p-values .
Basic Question: What ecological risk assessment strategies apply to this compound in laboratory waste streams?
Q. Methodological Guidance :
- Biodegradation Studies : Use OECD 301F ready biodegradability tests. Monitor nitrate/nitrite release as indicators of nitroso group breakdown.
- Disposal : Follow EPA guidelines for nitrosamine-containing waste (40 CFR Part 261). Incinerate at >1,000°C with alkaline scrubbing to prevent NOx emissions .
Advanced Question: How can researchers adapt analytical methods for this compound detection across different product matrices (e.g., APIs vs. cosmetics)?
Q. Methodological Guidance :
- Matrix-Specific Validation : For cosmetics, account for surfactants and emollients by incorporating solid-phase extraction (SPE) cleanup. For pharmaceuticals, validate against USP <1469> nitrosamine protocols .
- Cross-Platform Consistency : Harmonize LC-MS parameters (e.g., column chemistry, gradient profiles) to ensure reproducibility across labs .
Advanced Question: What strategies ensure replicability of this compound studies in preclinical research?
Q. Methodological Guidance :
- NIH Guidelines : Detail animal strain, dosing regimen, and endpoints in methods sections. Pre-register protocols on platforms like OSF to reduce reporting bias .
- Reagent Transparency : Provide RRIDs for antibodies, cell lines, and software tools. Disclose batch numbers for critical chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
